REACTION_CXSMILES
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[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([NH:11]CC1C=CC(O)=C(OC)C=1)=[O:10].C(N)CCCCC>>[C:9]([NH2:11])(=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]
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Name
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|
Quantity
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10 g
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Type
|
reactant
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Smiles
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CCCCCCCCC(=O)NCC=1C=CC(=C(C1)OC)O
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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treated
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Name
|
|
Type
|
product
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Smiles
|
C(CCCCCCCC)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |